molecular formula C11H11N3O2 B13805259 N,N'-(5-Cyano-1,3-phenylene)diacetamide CAS No. 918810-59-0

N,N'-(5-Cyano-1,3-phenylene)diacetamide

Cat. No.: B13805259
CAS No.: 918810-59-0
M. Wt: 217.22 g/mol
InChI Key: FUYBGNYABYYLBH-UHFFFAOYSA-N
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Description

N,N’-(5-Cyano-1,3-phenylene)diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group and two acetamide groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Cyano-1,3-phenylene)diacetamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N,N’-(5-Cyano-1,3-phenylene)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-Cyano-1,3-phenylene)diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylene diacetamides .

Scientific Research Applications

N,N’-(5-Cyano-1,3-phenylene)diacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(5-Cyano-1,3-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(5-Cyano-1,3-phenylene)diacetamide is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for .

Properties

CAS No.

918810-59-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-acetamido-5-cyanophenyl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-10-3-9(6-12)4-11(5-10)14-8(2)16/h3-5H,1-2H3,(H,13,15)(H,14,16)

InChI Key

FUYBGNYABYYLBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C#N)NC(=O)C

Origin of Product

United States

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